molecular formula C16H14Cl2O3 B8434249 2-(3,4-Dichloro-phenyl)-1-(3,4-dimethoxy-phenyl)-ethanone

2-(3,4-Dichloro-phenyl)-1-(3,4-dimethoxy-phenyl)-ethanone

Cat. No. B8434249
M. Wt: 325.2 g/mol
InChI Key: HTNFEVPAMZAPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichloro-phenyl)-1-(3,4-dimethoxy-phenyl)-ethanone is a useful research compound. Its molecular formula is C16H14Cl2O3 and its molecular weight is 325.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Dichloro-phenyl)-1-(3,4-dimethoxy-phenyl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dichloro-phenyl)-1-(3,4-dimethoxy-phenyl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3,4-Dichloro-phenyl)-1-(3,4-dimethoxy-phenyl)-ethanone

Molecular Formula

C16H14Cl2O3

Molecular Weight

325.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C16H14Cl2O3/c1-20-15-6-4-11(9-16(15)21-2)14(19)8-10-3-5-12(17)13(18)7-10/h3-7,9H,8H2,1-2H3

InChI Key

HTNFEVPAMZAPBX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2=CC(=C(C=C2)Cl)Cl)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of (3,4-dichloro-phenyl)-acetic acid (11.14 g, 54.33 mmol) and anhydrous DMF (1.45 ml) in thionyl chloride (137 ml) was stirred at RT, under nitrogen, for 17 h. The excess of thionyl chloride was removed under vacuum. Anhydrous toluene was added to the residue, which was again concentrated in vacuum (repeated two more times). Powdered anhydrous aluminium chloride (11.57 g, 86.72 mmol) was added portionwise (exothermic reaction) to a stirred mixture of 1,2-dimethoxy-benzene (6.92 ml, 54.34 mmol) and the previous acyl chloride in anhydrous dichloromethane (120 ml). An exothermic reaction occurred and the reaction mixture was heated at reflux for 2 h. The reaction mixture was allowed to cool to RT and was then poured into a mixture of ice (67 g) and aqueous 7.5N HCl (64 ml). The layers were separated and the aqueous layer was extracted with dichloromethane. The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and evaporated to dryness to give a brown residue (oil and solid). After a further drying (HV), anhydrous diethylether was added and a beige solid precipitated. The beige solid was filtered and further dried (8.33 g, 47%).
Quantity
11.14 g
Type
reactant
Reaction Step One
Quantity
137 mL
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solvent
Reaction Step One
Name
Quantity
1.45 mL
Type
solvent
Reaction Step One
Quantity
11.57 g
Type
reactant
Reaction Step Two
Quantity
6.92 mL
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reactant
Reaction Step Three
[Compound]
Name
acyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
67 g
Type
reactant
Reaction Step Five
Name
Quantity
64 mL
Type
reactant
Reaction Step Five
Quantity
120 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

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